2-amino-4-phenyl-pentanoic Acid 2-amino-4-phenyl-pentanoic Acid
Brand Name: Vulcanchem
CAS No.: 1249487-76-0
VCID: VC5189697
InChI: InChI=1S/C11H15NO2/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)
SMILES: CC(CC(C(=O)O)N)C1=CC=CC=C1
Molecular Formula: C11H15NO2
Molecular Weight: 193.246

2-amino-4-phenyl-pentanoic Acid

CAS No.: 1249487-76-0

Cat. No.: VC5189697

Molecular Formula: C11H15NO2

Molecular Weight: 193.246

* For research use only. Not for human or veterinary use.

2-amino-4-phenyl-pentanoic Acid - 1249487-76-0

Specification

CAS No. 1249487-76-0
Molecular Formula C11H15NO2
Molecular Weight 193.246
IUPAC Name 2-amino-4-phenylpentanoic acid
Standard InChI InChI=1S/C11H15NO2/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)
Standard InChI Key ZZHGQIHRAUVHOE-UHFFFAOYSA-N
SMILES CC(CC(C(=O)O)N)C1=CC=CC=C1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-amino-4-phenylpentanoic acid, reflects its linear carbon chain with functional groups at specific positions. The second carbon hosts a primary amino group (NH2-\text{NH}_2), while the fourth carbon is bonded to a phenyl ring, introducing aromaticity and hydrophobicity. The carboxylic acid group (COOH-\text{COOH}) at the terminal carbon enables typical acid-base reactivity .

The SMILES notation CC(CC(C(=O)O)N)C1=CC=CC=C1\text{CC(CC(C(=O)O)N)C1=CC=CC=C1} and InChIKey ZZHGQIHRAUVHOE-UHFFFAOYSA-N\text{ZZHGQIHRAUVHOE-UHFFFAOYSA-N} provide unambiguous representations of its connectivity and stereochemistry . Computational models predict a collision cross-section (CCS) of 144.3 Ų for the [M+H]+[M+H]^+ adduct, suggesting moderate molecular compactness in gas-phase analyses .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_2
Molecular Weight193.24 g/mol
SMILESCC(CC(C(=O)O)N)C1=CC=CC=C1
InChIKeyZZHGQIHRAUVHOE-UHFFFAOYSA-N
Predicted CCS ([M+H]+[M+H]^+)144.3 Ų

Stereochemical Considerations

While the compound’s racemic form is commonly reported, enantiomerically pure variants such as the (S)(S)-configuration (CAS 2597935-39-7) are available for applications requiring chirality-specific interactions. The presence of a stereocenter at the second carbon necessitates careful synthesis and purification to isolate desired enantiomers, particularly for drug design .

Synthesis and Chemical Modification

Synthetic Routes

The synthesis of 2-amino-4-phenyl-pentanoic acid typically employs multi-step organic reactions. A common approach involves:

  • Aldol Condensation: Reacting benzaldehyde with a β-keto ester to form a γ-keto acid intermediate.

  • Reductive Amination: Introducing the amino group via catalytic hydrogenation in the presence of ammonia.

  • Deprotection: Removing protecting groups (e.g., tert-butoxycarbonyl, Boc) under acidic conditions to yield the free amino acid .

Chromatographic techniques such as reverse-phase HPLC are critical for purifying the final product, with reported purities exceeding 95% . The hydrochloride salt (CAS 2171603-29-3) is often prepared to enhance solubility and stability .

Derivative Synthesis

Structural analogs, including Fmoc-protected derivatives (e.g., Fmoc-L-2-amino-5-phenylpentanoic acid), are synthesized for solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino moiety during coupling reactions, enabling sequence-specific peptide elongation .

Biological and Pharmacological Applications

Peptide Engineering

The compound’s non-natural backbone and aromatic side chain make it valuable in designing peptide therapeutics with enhanced metabolic stability. For example, incorporating it into neuropeptide analogs improves resistance to proteolytic degradation, a common limitation in peptide-based drugs .

Neuroprotective Research

Preliminary investigations into phenylalanine derivatives indicate potential neuroprotective effects by modulating glutamate receptor activity. While specific data on 2-amino-4-phenyl-pentanoic acid are lacking, its structural similarity to phenylalanine positions it as a candidate for neurodegenerative disease research .

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